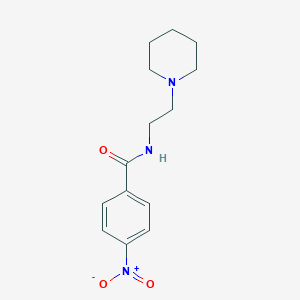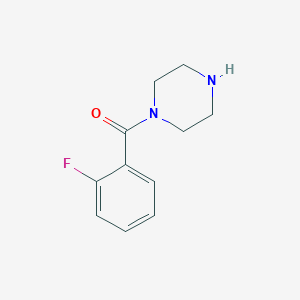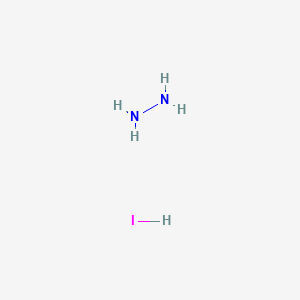
Hydrazine, monohydriodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazine monohydriodide (HMI) is an inorganic compound that has been widely used in scientific research. It is a white crystalline powder that is highly soluble in water and has a molecular weight of 198.89 g/mol. HMI is commonly used as a reducing agent and a source of iodine in organic synthesis.
作用機序
The mechanism of action of Hydrazine, monohydriodide as a reducing agent is based on its ability to donate a hydrazine group (-NH2) to the substrate. This results in the formation of a hydrazone intermediate, which is then reduced by the hydrazine group to form the corresponding amine. The mechanism of action of Hydrazine, monohydriodide as a source of iodine is based on its ability to release iodine atoms in the presence of a suitable substrate. The iodine atoms then react with the substrate to form the corresponding iodoalkane or iodoarene.
Biochemical and Physiological Effects:
Hydrazine, monohydriodide has no known biochemical or physiological effects on humans. However, it should be handled with care as it is toxic and can cause skin and eye irritation.
実験室実験の利点と制限
One of the main advantages of using Hydrazine, monohydriodide in lab experiments is its high solubility in water, which makes it easy to handle and use. Hydrazine, monohydriodide is also relatively inexpensive and readily available. However, Hydrazine, monohydriodide is highly toxic and should be handled with care. It is also sensitive to air and moisture, which can affect its stability and reactivity.
将来の方向性
There are several future directions for the use of Hydrazine, monohydriodide in scientific research. One potential area of research is the development of new synthetic methods using Hydrazine, monohydriodide as a reducing agent or a source of iodine. Another area of research is the use of Hydrazine, monohydriodide in the preparation of new hydrazone derivatives for use as pharmaceuticals or agrochemicals. Additionally, the use of Hydrazine, monohydriodide in catalytic reactions and in the preparation of new materials is an area of potential research.
合成法
Hydrazine, monohydriodide can be synthesized by the reaction of hydrazine hydrate and iodine in the presence of a catalyst such as copper powder. The reaction takes place at room temperature and produces Hydrazine, monohydriodide as a white crystalline solid. The chemical equation for the synthesis of Hydrazine, monohydriodide is as follows:
N2H4·H2O + I2 + Cu → N2H5I + CuI + H2O
科学的研究の応用
Hydrazine, monohydriodide has been widely used in scientific research due to its unique properties. It is commonly used as a reducing agent in organic synthesis to reduce aldehydes, ketones, and nitro compounds. Hydrazine, monohydriodide is also used as a source of iodine in organic synthesis to prepare iodoalkanes and iodoarenes. In addition, Hydrazine, monohydriodide has been used in the preparation of hydrazones, which are important intermediates in organic synthesis.
特性
CAS番号 |
10039-55-1 |
|---|---|
製品名 |
Hydrazine, monohydriodide |
分子式 |
H5IN2 |
分子量 |
159.958 g/mol |
IUPAC名 |
hydrazine;hydroiodide |
InChI |
InChI=1S/HI.H4N2/c;1-2/h1H;1-2H2 |
InChIキー |
XLVPCRSPMUNYAD-UHFFFAOYSA-N |
SMILES |
NN.I |
正規SMILES |
[NH3+]N.[I-] |
その他のCAS番号 |
10039-55-1 |
同義語 |
Hydrazine iodide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



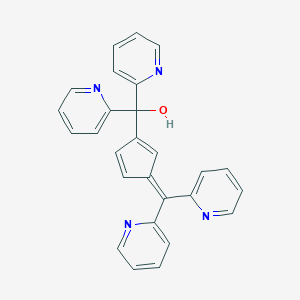
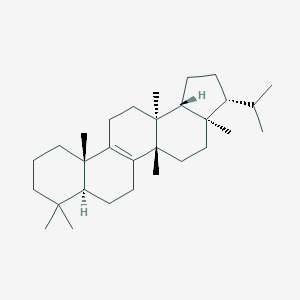

![6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B157947.png)
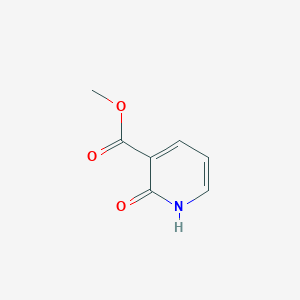

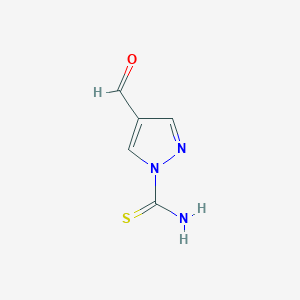


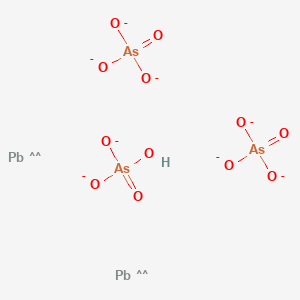
![1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid](/img/structure/B157958.png)
![5-fluoro-1H-benzo[d]imidazole](/img/structure/B157962.png)
